7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one
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Overview
Description
7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one is a biochemical reagent that can be used as a biological material or organic compound for life science-related research This compound is known for its unique spirocyclic structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decan-8-one. This intermediate is then reacted with aniline under specific conditions to yield the final product . The reaction conditions often include controlled temperatures and the use of solvents such as methanol or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Recrystallization and purification techniques such as chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the anilinooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The anilinooxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1,4-Cyclohexanedione monoethylene acetal
- 1,4-Cyclohexanedione monoethylene ketal
Comparison: 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the anilinooxy group, which imparts distinct reactivity and biological activity compared to its analogs. The spirocyclic structure also contributes to its stability and specific chemical properties .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2 |
InChI Key |
KAVBTTIIAFQRLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2 |
Origin of Product |
United States |
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